molecular formula C20H20O7 B11479352 (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B11479352
M. Wt: 372.4 g/mol
InChI Key: TWCIUIDYHNZCAW-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHOXYPHENYL)PROP-2-EN-1-ONE is an organic compound characterized by its complex aromatic structure This compound features multiple methoxy groups and a benzodioxole moiety, which are common in various natural and synthetic organic molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHOXYPHENYL)PROP-2-EN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethoxy-2H-1,3-benzodioxole and 2,5-dimethoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between the benzodioxole derivative and the benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (50-80°C) for several hours.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHOXYPHENYL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its reactions can provide insights into the mechanisms of organic reactions.

Biology and Medicine

    Pharmacological Studies: Compounds with similar structures are often studied for their potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHOXYPHENYL)PROP-2-EN-1-ONE depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating biochemical pathways. The presence of methoxy groups and aromatic rings can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Methoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one

Uniqueness

  • Structural Features : The combination of methoxy groups and benzodioxole moiety in (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHOXYPHENYL)PROP-2-EN-1-ONE provides unique chemical properties, such as increased stability and specific reactivity.
  • Applications : Its unique structure may offer distinct advantages in specific applications, such as enhanced pharmacological activity or improved material properties.

Properties

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H20O7/c1-22-13-6-8-16(23-2)14(10-13)15(21)7-5-12-9-17(24-3)19-20(18(12)25-4)27-11-26-19/h5-10H,11H2,1-4H3/b7-5+

InChI Key

TWCIUIDYHNZCAW-FNORWQNLSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C3C(=C2OC)OCO3)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=C3C(=C2OC)OCO3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.